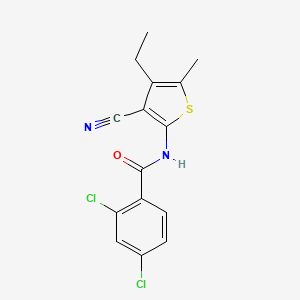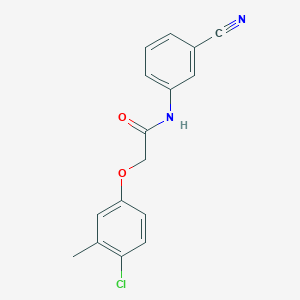![molecular formula C21H24N2O2 B5870592 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Rho GTPase family member Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity.
作用机制
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is through the inhibition of Cdc42 activity. Cdc42 is a member of the Rho GTPase family of proteins, which are involved in the regulation of cytoskeletal dynamics, cell polarity, and cell migration. 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide binds to the active site of Cdc42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In macrophages, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.
实验室实验的优点和局限性
One advantage of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its specificity for Cdc42, which allows for the study of the specific effects of Cdc42 inhibition on cellular processes. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to be effective at low concentrations, which reduces the potential for off-target effects. However, one limitation of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide. One direction is the development of more potent and selective inhibitors of Cdc42, which could have even greater therapeutic potential. Another direction is the study of the effects of Cdc42 inhibition on other cellular processes, such as autophagy and cell adhesion. Additionally, the potential use of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide in combination with other anti-cancer or anti-inflammatory agents could be explored.
合成方法
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the reaction of 3-(4-isopropylphenyl)acrylic acid with 3-aminobenzoic acid followed by amidation with propionyl chloride. Alternatively, the compound can be synthesized using a one-pot reaction of 3-(4-isopropylphenyl)acrylic acid, 3-aminobenzoic acid, and propionyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Both methods have been shown to yield high purity 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide.
科学研究应用
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
属性
IUPAC Name |
(E)-N-[3-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-6-5-7-19(14-18)23-21(25)13-10-16-8-11-17(12-9-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIFQAYSOGZKB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)

![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)